3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine is a chemical compound belonging to the class of heterocyclic organic molecules. This compound features a pyridazine ring substituted with a phenyl group and a 1,2,4-oxadiazole moiety linked through a thioether bridge. Known for its potential in medicinal and industrial chemistry, it is being studied for various applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine involves the formation of the oxadiazole ring followed by its attachment to the pyridazine scaffold. Here’s a simplified sequence:
Synthesis of 4-(Methylthio)benzonitrile: : 4-Bromotoluene reacts with sodium methanethiolate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield 4-(methylthio)toluene, which is then oxidized to 4-(methylthio)benzonitrile.
Formation of 1,2,4-Oxadiazole: : 4-(Methylthio)benzonitrile reacts with hydroxylamine hydrochloride under acidic conditions to form 4-(methylthio)phenyl amidoxime. This intermediate undergoes cyclization with a carboxylic acid derivative to yield 3-[4-(methylthio)phenyl]-1,2,4-oxadiazole.
Attachment to Pyridazine: : The oxadiazole is then treated with a halogenated pyridazine derivative, such as 6-chloropyridazine, in the presence of a base to form the final compound, this compound.
Industrial Production Methods
On an industrial scale, this compound can be produced using high-throughput chemical reactors with continuous flow systems to optimize yield and purity. The reactions are carried out under controlled temperatures and pressures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, converting it into sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at the oxadiazole ring or the thioether link, potentially leading to ring opening or thioether cleavage.
Substitution: : The phenyl and pyridazine rings can undergo electrophilic or nucleophilic substitutions, enabling further functionalization of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride (LiAlH4).
Substitution Reactions: : Halogenated reagents, organolithium compounds.
Major Products
Sulfoxide and Sulfone Derivatives: : Resulting from oxidation of the methylthio group.
Reduced Oxadiazole: : Ring-opened products following reduction.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor due to its unique binding capabilities.
Medicine
Antimicrobial Agents: : Exhibits antimicrobial properties that make it a candidate for drug development.
Anti-inflammatory Agents:
Industry
Material Science: : Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine exerts its effects largely depends on the application:
Enzyme Inhibition: : The oxadiazole ring is known to mimic the structure of natural enzyme substrates, allowing it to bind to the active sites of certain enzymes, thereby inhibiting their activity.
Molecular Targets: : Targets can include bacterial enzymes (for antimicrobial effects) or human inflammatory pathways (for anti-inflammatory effects).
Comparison with Similar Compounds
Similar Compounds
3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyrimidine: : Shares structural similarities but has a pyrimidine ring instead of a pyridazine.
4-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine: : Differs in the position of the methylthio group.
Highlighting Uniqueness
3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine stands out due to the unique combination of its oxadiazole and pyridazine rings, which confers unique biological activity and reactivity that isn’t found in compounds with just one of these rings.
That wraps it up for this complex compound. Feel free to delve into any part of the discussion that intrigues you further!
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c1-26-16-9-7-15(8-10-16)20-21-18(25-24-20)13-27-19-12-11-17(22-23-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFHPHSKDNUNQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.